

An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dihydroxy-4-methylbenzaldehyde

Cat. No.: B2998362

[Get Quote](#)

This guide provides a comprehensive technical overview of **2,5-Dihydroxy-4-methylbenzaldehyde**, a key organic compound relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and methodologies.

Core Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. **2,5-Dihydroxy-4-methylbenzaldehyde** is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2,5-dihydroxy-4-methylbenzaldehyde**^[1]. This name explicitly details the functional groups and their positions on the benzene ring: two hydroxyl (-OH) groups at carbons 2 and 5, a methyl (-CH₃) group at carbon 4, and a benzaldehyde core structure.

While the IUPAC name is the formal standard, several synonyms may be encountered in literature and commercial listings. Currently, however, "**2,5-Dihydroxy-4-methylbenzaldehyde**" is the overwhelmingly prevalent name, with no widely adopted common synonyms noted in major chemical databases^[2].

Key Identifiers:

Identifier	Value	Source
IUPAC Name	2,5-dihydroxy-4-methylbenzaldehyde	[1]
CAS Number	52010-89-6	[1] [2]
Molecular Formula	C ₈ H ₈ O ₃	[1] [2]
Molecular Weight	152.15 g/mol	[1] [2]
InChI Key	CWFNERGGFAXZRM-UHFFFAOYSA-N	[1]

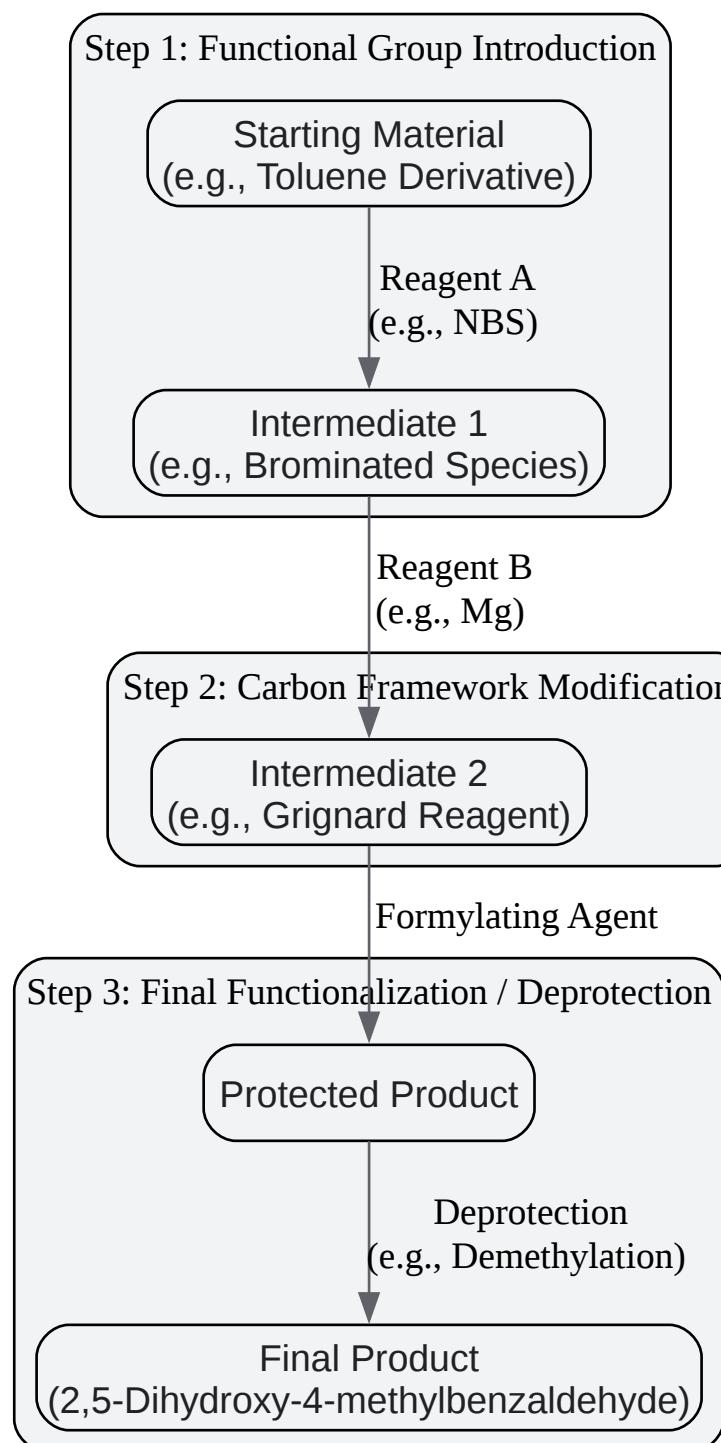
Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental design. **2,5-Dihydroxy-4-methylbenzaldehyde** is a solid at room temperature[\[1\]](#).

Table of Properties:

Property	Value	Notes
Physical Form	Solid	[1]
Storage Temperature	2-8°C, under inert atmosphere	Recommended for maintaining stability [1] [3] .
Purity (Typical)	≥95%	Commercial-grade purity [1] [2] .
Topological Polar Surface Area (TPSA)	57.53 Å ²	A calculated value indicating polarity [2] .
logP	1.21872	A calculated value for the octanol-water partition coefficient [2] .

Note: Experimental data for properties like melting and boiling points are not consistently reported in the readily available search results. Researchers should consult specific supplier documentation for lot-specific data.


Synthesis Methodologies

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple synthetic routes can be envisioned, a common strategy involves the formylation of a substituted phenol or hydroquinone derivative. The search results point towards multi-step syntheses, often starting from more readily available precursors.

One patented method describes a three-step synthesis starting from a "terephthaldehyde's ether" as the raw material. The process involves a bromination reaction, followed by a Grignard reaction, and finally a demethylating reaction to yield the target **2,5-dihydroxy-4-methylbenzaldehyde**. The patent highlights this method for its mild conditions and industrial applicability[4].

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing substituted benzaldehydes, reflecting the logic of multi-step organic synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized multi-step synthesis workflow.

It is important to note that the synthesis of the related compound, 2,5-dimethoxy-4-methylbenzaldehyde, is well-documented and often involves formylation techniques like the Vilsmeier-Haack reaction (using reagents like phosphorus oxychloride and N-methylformanilide) or the Gattermann reaction^{[5][6][7]}. The dihydroxy compound can often be obtained by subsequent demethylation of this dimethoxy analog.

Applications in Research and Drug Development

Substituted dihydroxybenzaldehydes are a class of compounds with significant interest in medicinal chemistry and materials science due to their inherent biological activity and utility as synthetic intermediates^[8]. The combination of hydroxyl and aldehyde functional groups provides reactive sites for creating a diverse range of derivatives.

While specific research on **2,5-Dihydroxy-4-methylbenzaldehyde** is not as widespread as its non-methylated parent (2,5-dihydroxybenzaldehyde, also known as Gentisaldehyde), the general class is known for several key activities:

- **Antimicrobial and Antioxidant Properties:** Dihydroxybenzaldehyde derivatives are recognized for their ability to act as antioxidants by neutralizing free radicals^{[9][10]}. They also exhibit antimicrobial properties. For instance, Gentisaldehyde shows activity against *Mycobacterium avium* and *Staphylococcus aureus*^[11]. The structural similarity suggests that the 4-methyl derivative could be a target for similar biological screening.
- **Precursor for Bioactive Molecules:** The aldehyde group is a versatile handle for synthesizing Schiff bases and other derivatives, which can be screened for enhanced therapeutic properties such as anticancer or anti-inflammatory effects^{[8][9]}. The related compound, 2,5-dimethoxy-4-methylbenzaldehyde, has been investigated for potential anticancer activity^[12].
- **Building Block for Polymers and Dyes:** The reactivity of this molecule makes it a valuable precursor in materials science for creating polymers, resins, and dyes^{[8][13]}.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical reagent. **2,5-Dihydroxy-4-methylbenzaldehyde** is classified with specific hazard statements according to the Globally Harmonized System (GHS).

GHS Hazard Information:

- Signal Word: Warning[1]
- Hazard Statements:
 - H302: Harmful if swallowed[1].
 - H315: Causes skin irritation[1].
 - H319: Causes serious eye irritation[1].
 - H335: May cause respiratory irritation[1].

Recommended Handling Protocol:

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors[14][15][16]. Ensure that safety showers and eyewash stations are readily accessible[14][15].
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or glasses conforming to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations[14].
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact[14][16].
 - Body Protection: A standard lab coat is required. For larger quantities, consider additional protective clothing[14][15].
- Hygiene Practices: Avoid eating, drinking, or smoking in the work area[17]. Wash hands and any exposed skin thoroughly after handling[14][17].

- Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place[1][3][14]. Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive[1][14][17].
- Spill & Disposal: In case of a spill, avoid dust formation. Collect the material using an inert absorbent and place it in a suitable, closed container for disposal[15][16]. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[14][17].

First Aid Measures:

- Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[14][16].
- Skin Contact: If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[14][15].
- Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[14].
- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[16][17].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dihydroxy-4-methylbenzaldehyde | 52010-89-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 5. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 7. prepchem.com [prepchem.com]
- 8. What Can't 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Application of 2,5-Dihydroxybenzaldehyde _ Chemicalbook [chemicalbook.com]
- 12. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | FD22189 [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2998362#2-5-dihydroxy-4-methylbenzaldehyde-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com